3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide
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Description
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide, also known as MPP+, is a synthetic compound that has been widely used in scientific research. It is a highly toxic compound that is known to selectively destroy dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease.
Scientific Research Applications
Spin-Crossover Iron(II) Complexes
Imidazolium compounds serve as ligands in the synthesis of spin-crossover Iron(II) complexes, which exhibit transitions between high-spin and low-spin states. These properties are utilized in magnetic materials and sensors (Nishi et al., 2010).
Catalysis
Imidazolium iodide derivatives play a crucial role in catalysis, particularly in trinuclear palladium(II) complexes that catalyze selective nitrile-primary amide interconversion and Sonogashira coupling, demonstrating the versatility of imidazolium compounds in synthetic chemistry (Dubey, Gupta, & Singh, 2017).
Solvent Extraction
They are used in the selective extraction and stripping of metals from solutions, showcasing their potential in purification and recycling processes (Eyupoglu & Polat, 2015).
Anticorrosives and Additives
Imidazolium iodide compounds have been researched for their roles as anticorrosives and additives in metal alloy electrodeposition. Their incorporation improves the corrosion resistance and deposition mechanisms of metal alloys, which are crucial for material durability and device longevity (Omar et al., 2020).
Dye-Sensitized Solar Cells (DSSCs)
These compounds are used in dye-sensitized solar cells, either as components of the electrolyte or as hole transport layers, to enhance photovoltaic performance and stability, underscoring the importance of imidazolium iodide compounds in renewable energy technologies (Wang et al., 2013; Yamanaka et al., 2005).
properties
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-methylpiperidin-1-yl)methanone;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N3O.HI/c1-10-3-5-13(6-4-10)11(15)14-8-7-12(2)9-14;/h7-10H,3-6H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVUHXZJDNBTTD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2C=C[N+](=C2)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(4-methylpiperidine-1-carbonyl)-1H-imidazol-3-ium iodide |
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